Zafirlukast Impurity D
CAS No.:
Cat. No.: VC18025729
Molecular Formula: C46H49N5O8S
Molecular Weight: 832.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H49N5O8S |
|---|---|
| Molecular Weight | 832.0 g/mol |
| IUPAC Name | cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
| Standard InChI | InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |
| Standard InChI Key | WUSUKXOVNZZOIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |
Introduction
| Property | Value |
|---|---|
| CAS Registry Number | 1160235-24-4 |
| Molecular Formula | |
| Molecular Weight | 831.99 g/mol |
| Synonyms | Zafirlukast Impurity 12, Dicyclopentyl dicarbamate derivative |
| Solubility | Sparingly soluble in acetonitrile, methanol |
Analytical Methods for Detection and Quantification
Chromatographic Separation Techniques
A validated RP-RRLC method employing a Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm) with gradient elution (acetonitrile/water) has been reported for resolving Zafirlukast Impurity D from other process-related impurities . The method operates at a flow rate of 0.4 mL/min and a detection wavelength of 215 nm, achieving baseline separation within a 14-minute runtime.
Table 2: Optimized Chromatographic Conditions for Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm |
| Mobile Phase | Gradient (Acetonitrile:Water) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Detection Wavelength | 215 nm |
| Runtime | 14 minutes |
Validation Parameters
The method validation demonstrated excellent linearity () for Zafirlukast Impurity D across 50–150% of the target concentration (0.15–0.45 µg/mL). Limits of detection (LOD) and quantification (LOQ) were established at 0.03% and 0.10%, respectively, relative to the zafirlukast working concentration . Recovery studies confirmed accuracy (98.2–101.5%) and precision (%RSD < 2.0), meeting International Council for Harmonisation (ICH) Q2(R1) criteria.
Synthesis and Formation Pathways
Origin During Manufacturing
Zafirlukast Impurity D is postulated to form via incomplete esterification during the final step of zafirlukast synthesis. The reaction between the intermediate dicarboxylic acid and cyclopentanol under acidic conditions may yield residual dicarbamate esters if stoichiometric ratios are unbalanced . Process optimization, including temperature control (20–25°C) and excess reagent use, minimizes its generation.
Stability-Indicating Studies
Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and photolytic conditions revealed that Zafirlukast Impurity D remains stable except under prolonged oxidative stress, where a 5–8% increase is observed after 72 hours . This underscores the need for antioxidant additives in formulations.
Regulatory and Quality Control Considerations
ICH Guidelines and Specification Limits
Per ICH Q3A(R2), the identification threshold for Zafirlukast Impurity D is 0.10%, requiring analytical methods to reliably quantify at this level . Batch analysis data from SynZeal indicate typical impurity levels of 0.05–0.12% in commercial zafirlukast API, necessitating process refinements for compliance .
Table 3: Regulatory Thresholds for Zafirlukast Impurities
| Impurity | Identification Threshold | Qualification Threshold |
|---|---|---|
| Zafirlukast Impurity D | 0.10% | 0.15% |
Role in Pharmaceutical Development
Applications in Drug Development and Quality Assurance
Method Development and Validation
The RP-RRLC method’s robustness was verified through deliberate variations in column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile). Results showed %RSD < 1.5 for retention time and peak area, affirming its suitability for routine QC analysis .
Comparative Analysis with Other Impurities
Zafirlukast Impurity D elutes later than Impurity G (CAS 1391990-94-5) due to its higher hydrophobicity, as evidenced by retention times of 10.2 vs. 8.7 minutes . This chromatographic behavior aids in method specificity.
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